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Compound of Interest

Compound Name:
3-(2-

Fluorophenyl)propionaldehyde

Cat. No.: B063552 Get Quote

This guide provides a comparative spectroscopic analysis of halogenated

phenylpropionaldehyde analogs, offering valuable data for researchers, scientists, and drug

development professionals. By examining the spectral characteristics of these compounds, this

document aims to facilitate their identification, characterization, and application in various

scientific endeavors. The following sections detail the experimental protocols for various

spectroscopic techniques and present the available data in a clear, comparative format.

Data Presentation: Spectroscopic Data of
Phenylpropionaldehyde and its Analogs
The following tables summarize the available quantitative spectroscopic data for 3-

phenylpropionaldehyde and its halogenated analogs. Direct comparison is facilitated by

organizing the data by the type of spectroscopic analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Ar-H (ppm) -CHO (ppm)
-CH₂-CH₂-
(ppm)

Ref.

3-

Phenylpropionald

ehyde

7.32-7.18 (m,

5H)

9.82 (t, J=1.3 Hz,

1H)

2.99 (t, J=7.6 Hz,

2H), 2.80 (t,

J=7.6 Hz, 2H)

[1]

3-(4-

Bromophenyl)pro

pionaldehyde

7.41 (d, J=8.4

Hz, 2H), 7.07 (d,

J=8.4 Hz, 2H)

9.81 (s, 1H)

2.91 (t, J=7.6 Hz,

2H), 2.79-2.74

(m, 2H)

[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound C=O Aromatic C Aliphatic C Ref.

3-

Phenylpropionald

ehyde

201.9
140.9, 128.6,

128.4, 126.3
45.3, 28.2

Propanal 203.2 - 37.3, 6.04 [3]

Table 3: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass
Fragments
(m/z)

Ref.

3-(4-

Bromophenyl)pro

pionaldehyde

C₉H₉BrO 213.07
211/213 [M-H]⁻

(not detected)
[2]

3-(4-

Chlorophenyl)pro

panal

C₉H₉ClO 168.62

Data not

available in

snippet

[4]

3-(4-

Fluorophenyl)pro

pionaldehyde

C₉H₉FO 152.17

Data not

available in

snippet

[5]

3-

Phenylpropionald

ehyde

C₉H₁₀O 134.18

Data not

available in

snippet

[6]

Table 4: Infrared (IR) Spectroscopy Data

Compound
C=O Stretch
(cm⁻¹)

C-H (aldehyde)
Stretch (cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

Ref.

Propanal ~1740-1720 ~2880-2650 - [7]

General Aromatic

Aldehyde
~1700

~2830 and

~2720
>3000

Table 5: UV-Vis Spectroscopy Data
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Compound λmax (nm) Solvent Notes Ref.

Benzene 184, 204, 256 Isooctane

The band at 256

nm is the

secondary β-

band.

[8][9]

Substituted

Benzenes

Bathochromic

shift observed
Various

The extent of the

red shift depends

on the

substituent and

its position.

[8][10]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry

vial.[11]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

Ensure the sample is fully dissolved; vortex or gently heat if necessary.[12]

Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean NMR

tube to remove any particulate matter.[11]

If an internal standard is required for precise chemical shift calibration, a small amount of

tetramethylsilane (TMS) can be added.[13]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance sensitivity.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

For volatile and thermally stable compounds, Gas Chromatography (GC) is commonly used

for sample introduction.[14]

The sample is injected into the GC, where it is vaporized and separated on a capillary

column.[14]

The separated components elute from the column and enter the ion source of the mass

spectrometer.

In the EI source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[15][16][17]

This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector measures the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:
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Ensure the ATR crystal is clean before use.

For liquid samples, place a small drop directly onto the crystal.[18]

For solid samples, place a small amount of the powder or film onto the crystal and apply

pressure using the built-in clamp to ensure good contact.[18]

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument software will automatically subtract the

background to produce the final IR spectrum.

UV-Vis Spectroscopy
Sample Preparation and Analysis:

Dissolve a small, accurately weighed amount of the sample in a suitable UV-transparent

solvent (e.g., ethanol, cyclohexane).

Prepare a series of dilutions to obtain a concentration that gives an absorbance reading

within the optimal range of the instrument (typically 0.1 - 1.0).

Use a quartz cuvette for measurements in the UV region.

Fill the cuvette with the solvent to record a baseline (blank).

Rinse the cuvette with the sample solution before filling it for measurement.

Place the cuvette in the spectrophotometer and record the absorbance spectrum over the

desired wavelength range (e.g., 200-400 nm for aromatic compounds).[19][20]

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound, such as a halogenated phenylpropionaldehyde analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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